molecular formula C7H3Cl2NO B094611 3,4-Dichlorophenyl isocyanate CAS No. 102-36-3

3,4-Dichlorophenyl isocyanate

Cat. No.: B094611
CAS No.: 102-36-3
M. Wt: 188.01 g/mol
InChI Key: MFUVCHZWGSJKEQ-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl isocyanate (CAS: 102-36-3) is an organochlorine compound with the molecular formula C₇H₃Cl₂NO and a molecular weight of 188.01 g/mol. It is a white to yellow crystalline solid with a density of 1.37 g/cm³, melting point of 40–44°C, and boiling point of 118–120°C . The compound is highly reactive due to the electrophilic isocyanate (-NCO) group and is primarily used as an intermediate in organic synthesis, particularly for producing urea derivatives and agrochemicals like diuron .

Preparation Methods

Phosgenation of 3,4-Dichloroaniline: Core Reaction Mechanisms

The reaction between DCA and phosgene (COCl₂) remains the cornerstone of DCPI synthesis. Stoichiometrically, one mole of DCA reacts with one mole of phosgene to form DCPI and two moles of hydrogen chloride (HCl). However, industrial practices employ phosgene in excess (300–400 mol%) to drive the reaction to completion and minimize residual amines . The general reaction pathway is:

C6H3Cl2NH2+COCl2C6H3Cl2NCO+2HCl\text{C}6\text{H}3\text{Cl}2\text{NH}2 + \text{COCl}2 \rightarrow \text{C}6\text{H}3\text{Cl}2\text{NCO} + 2\text{HCl}

Reaction conditions typically involve temperatures of 150–165°C and solvents like o-dichlorobenzene (ODCB) or dichloroethane to dissolve reactants and facilitate heat transfer . Elevated temperatures prevent phosgene condensation but risk thermal degradation of DCPI, necessitating precise control.

Continuous vs. Batch Production Systems

Continuous Phosgenation in Dichloroethane

The CN104356028A patent details a continuous three-reactor system using dichloroethane as the solvent . DCA and phosgene are fed simultaneously into cascading reactors (A, B, C) at 60°C, with phosgene flow rates adjusted incrementally (200–240 moles/hour). This setup reduces phosgene waste by 15–20% compared to batch processes and achieves a yield of 89–92% DCPI. Key parameters include:

ParameterReactor AReactor BReactor C
Phosgene (moles/hr)240220200
DCA feed rate (kg/hr)87.265.454.5
Residence time (hr)111

Post-reaction, nitrogen purging removes HCl and unreacted phosgene, followed by distillation to recover DCPI .

Batch Phosgenation with ODCB Solvent

In contrast, US3449397A describes a batch process using ODCB, where DCA (10–15 wt%) and phosgene (4:1 molar ratio) react at 158–165°C for 45 minutes . The solvent’s high boiling point (180°C) allows efficient HCl/phosgene removal via distillation, but prolonged holdup times (up to 60 hours) in tar concentrators risk DCPI degradation. Without stabilizers, tar instability reduces yields by 30–40% .

Solvent Selection and Its Impact on Reaction Efficiency

Solvent choice critically affects reaction kinetics and downstream processing:

  • Dichloroethane : Lower boiling point (83°C) enables energy-efficient distillation but requires pressurized reactors to maintain liquid phase at 60°C .

  • o-Dichlorobenzene : High thermal stability (bp 180°C) suits high-temperature phosgenation but necessitates rigorous tar management .

Comparative studies indicate dichloroethane-based systems reduce energy consumption by 25% but achieve marginally lower purity (96–98%) versus ODCB (99%) .

Additives for Tar Stabilization and Byproduct Suppression

Morpholine as a Tar Stabilizer

DE1618770A1 and US3449397A highlight morpholine’s role in inhibiting tar degradation . Adding 0.2–5 wt% morpholine (based on DCA) suppresses polymerization and solid byproduct formation during distillation. For example, morpholine addition in ODCB systems improves tar stability from 58% to 85% NCO retention after 60 hours at 160°C .

Phosgene Excess and Reaction Stoichiometry

Phosgene excess (300–400 mol%) ensures complete DCA conversion but complicates gas handling. US3449397A demonstrates that sub-stoichiometric phosgene (100% excess) at 150°C yields <50% DCPI, underscoring the need for excess phosgene under high-temperature conditions .

Industrial-Scale Optimization Strategies

Integrated Solvent Recovery

Continuous systems integrate solvent recovery loops, reducing dichloroethane consumption by 40%. For instance, unreacted phosgene and HCl are absorbed in scrubbers and recycled, lowering raw material costs .

Tar Concentration and Byproduct Management

Tar concentrators operated at 20–50 mm Hg and 160–170°C isolate DCPI from high-boiling residues. Morpholine-treated tars exhibit fluidity, enabling efficient pumpability and further processing .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

DCPI serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in the formation of:

  • 1,5-Disubstituted-2-thiobiuret Derivatives : These derivatives have potential applications in pharmaceuticals due to their biological activities .
  • Polyurethane Production : DCPI is utilized in the manufacturing of polyurethanes, which are important in coatings, adhesives, and elastomers.

Material Science

The compound's properties make it suitable for developing advanced materials. Research has explored its use in:

  • Coatings and Adhesives : The incorporation of DCPI into polymer formulations enhances durability and resistance to environmental factors.
  • Composite Materials : DCPI-modified composites show improved mechanical properties, making them ideal for industrial applications.

Market Trends

The market for this compound has been expanding due to its diverse applications. As of 2022, the market was valued at approximately USD 120 million and is projected to reach USD 200 million by 2030 . This growth is driven by increasing demand from sectors such as healthcare, agriculture, and materials science.

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis process of DCPI using a continuous production method. This approach significantly reduced energy consumption and improved yield compared to traditional batch methods. The study highlighted the importance of controlling reaction parameters such as temperature and phosgene feed rate to minimize by-products .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of DCPI revealed that while it is effective in industrial applications, it poses risks due to its potential as a pulmonary sensitizer. The study emphasized the need for stringent safety protocols during handling and disposal to mitigate health risks associated with exposure .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Decomposes in water; soluble in polar solvents like DMF, DMSO, and chloroform .
  • Hazards : Classified as an extremely hazardous substance under U.S. Emergency Planning regulations (Section 302). It is toxic upon inhalation and causes severe irritation to eyes and mucous membranes .

2,3-Dichlorophenyl Isocyanate

Molecular Formula: C₇H₃Cl₂NO (same as 3,4-isomer). CAS: 25550-53-2. Structural Differences: The chlorine substituents are in the 2- and 3-positions on the benzene ring, altering electronic and steric effects compared to the 3,4-isomer. Properties: Limited data available, but differences in reactivity and applications are expected due to substituent positioning. For example, the 2,3-isomer may exhibit reduced electrophilicity at the isocyanate group due to less electron-withdrawing synergy between substituents. Applications: Primarily used in niche chemical syntheses, though less commonly reported than the 3,4-isomer .

3,5-Dichlorophenyl Isocyanate

Molecular Formula: C₇H₃Cl₂NO (same molecular weight). CAS: 34893-92-0. Structural Differences: Chlorine atoms occupy meta positions (3 and 5), creating a symmetrical electron-withdrawing effect. Applications: Valued in pharmaceutical intermediates for its balanced electronic effects. Evidence suggests its use in synthesizing high-performance drug candidates .

3,4-Difluorophenyl Isocyanate

Molecular Formula: C₇H₃F₂NO. CAS: 42601-04-6. Key Differences: Fluorine substituents (vs. chlorine) impart stronger electron-withdrawing effects but smaller atomic size, reducing steric bulk. Properties:

  • Physical State : Colorless liquid (vs. solid for 3,4-dichloro analog).
  • Solubility : Water-soluble and volatile, enabling use in homogeneous reaction systems .
    Applications : Preferred in catalysis and fine chemical synthesis due to fluorine’s unique reactivity. For example, it facilitates the preparation of fluorinated heterocycles .

Chlorosulfonyl Isocyanate

Molecular Formula : ClSO₂NCO.
CAS : 1189-71-5.
Structural Differences : Contains a sulfonyl group (-SO₂) adjacent to the isocyanate group, drastically increasing reactivity.
Applications : Used in sulfonation and cycloaddition reactions. Its extreme reactivity requires specialized handling, as it poses severe inhalation and dermal hazards .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
3,4-Dichlorophenyl isocyanate 188.01 40–44 118–120 Decomposes in water
3,5-Dichlorophenyl isocyanate 188.01 N/A N/A N/A
3,4-Difluorophenyl isocyanate 175.10 N/A N/A Water-soluble
Chlorosulfonyl isocyanate 161.53 -44 107 Reacts violently with water

Biological Activity

3,4-Dichlorophenyl isocyanate (DCPI) is a chemical compound primarily utilized as an intermediate in organic synthesis and the production of various chemical derivatives. This compound, classified as hazardous, exhibits significant biological activity, particularly concerning its irritant properties and potential effects on human health and the environment. This article explores the biological activity of DCPI, including its toxicological profile, effects on human health, and ecological implications.

  • Chemical Formula : C7_7H3_3Cl2_2N2_2O
  • CAS Number : 102-36-3
  • Appearance : White to yellow solid
  • Solubility : Soluble in organic solvents; low solubility in water

Acute Health Effects

DCPI is known to cause severe irritation to the skin, eyes, and respiratory tract. Inhalation of its vapors can lead to:

  • Irritation of the nose and throat
  • Coughing and shortness of breath
  • Potential pulmonary edema with higher exposures .

Chronic Health Effects

Long-term exposure to DCPI may result in:

  • Development of skin allergies characterized by eczema or urticaria.
  • Possible effects on liver and kidney function.
  • No conclusive evidence linking DCPI to cancer or reproductive toxicity has been established as per current studies .

Sensitization and Allergic Reactions

DCPI has been identified as a potent pulmonary sensitizer. Individuals with pre-existing respiratory conditions, such as asthma, are at increased risk of severe reactions upon exposure. The allergenic potential manifests through delayed-type hypersensitivity reactions involving T lymphocytes .

Ecotoxicological Studies

Recent studies have highlighted the ecological risks associated with DCPI. For instance:

  • Exposure to concentrations as low as 68 µg/L has shown significant increases in oocyte atresia in aquatic organisms, indicating potential reproductive toxicity .
  • The compound's persistence and bioaccumulation potential raise concerns regarding its long-term environmental impact .

Case Studies

Study Findings
Villeneuve et al. (2023)Significant increase in oocyte atresia at 68 µg/L treatment; suggests ecological relevance due to reproductive toxicity in aquatic species .
Santa Cruz Biotechnology (2021)Identified DCPI as a hazardous substance with acute respiratory effects; noted its role as a pulmonary sensitizer leading to bronchospasm .
New Jersey Department of Health (2007)Documented severe irritation effects on skin and mucous membranes; highlighted the need for protective measures for workers handling this compound .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3,4-dichlorophenyl isocyanate in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves, goggles, and fume hoods, due to its toxicity (R23: toxic by inhalation) and irritancy (R36/37/38: irritates eyes, skin, and respiratory system) . Storage should adhere to UN 2250 6.1/PG 2 standards, with temperatures below 25°C to minimize decomposition . Emergency measures, such as immediate decontamination with water and neutralization of spills using inert adsorbents, are essential .

Q. Which analytical methods are validated for assessing the purity and chemical characteristics of this compound?

The Indian Standard (IS) 5299:2001 outlines methods for sampling and testing intermediates, including chromatographic techniques (e.g., HPLC or GC-MS) to quantify impurities . Melting point determination should follow IS 5762:1970, using calibrated apparatus to ensure accuracy within the reported range of 40–44°C . Assay purity (≥97%) can be verified via titration with amine-based reagents under anhydrous conditions .

Q. How should researchers design a synthesis protocol for carbamate derivatives using this compound?

A typical procedure involves reacting the isocyanate with amines (e.g., p-chloroaniline) in anhydrous solvents like ethyl acetate or DMF at 0–5°C to minimize side reactions . Post-reaction purification via recrystallization or column chromatography is recommended, with yields optimized by controlling stoichiometry (1:1 molar ratio) and reaction time (2–4 hours) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing chlorine substituents on the phenyl ring enhance the electrophilicity of the isocyanate group, facilitating nucleophilic attack by amines or alcohols. Kinetic studies suggest a second-order reaction mechanism, with rate constants influenced by solvent polarity and temperature . Computational modeling (e.g., DFT) can predict regioselectivity in complex syntheses .

Q. How can researchers resolve discrepancies in reported melting points (41–43°C vs. 40–44°C) for this compound?

Variations may arise from impurities or polymorphic forms. Researchers should cross-validate results using IS 5762:1970 guidelines, ensuring calibration with reference standards (e.g., pure benzoic acid). Differential Scanning Calorimetry (DSC) provides additional resolution by analyzing thermal behavior across heating rates (e.g., 5°C/min) .

Q. What strategies enhance the stability of this compound in long-term storage for large-scale experiments?

Stability is compromised by moisture, leading to hydrolysis to 3,4-dichlorophenylurea. Storage under inert gas (argon or nitrogen) in amber glass containers with desiccants (e.g., molecular sieves) is critical . Periodic purity checks via FT-IR (monitoring NCO peak at ~2270 cm⁻¹) ensure integrity over time .

Q. How does this compound interact with nanomaterials (e.g., iron oxide nanoparticles) to enhance bioactivity in derived compounds?

Studies show that coupling the isocyanate with nanoparticles improves drug delivery efficiency. For example, 9-((3,4-dichlorophenyl)carbamoyloxymino)fluorene derivatives exhibit enhanced antibiofilm activity when combined with Fe₃O₄ nanoparticles, likely due to increased surface area and targeted release .

Q. What environmental regulations govern the disposal of this compound waste in academic laboratories?

As an extremely hazardous substance under U.S. EPCRA Section 302, facilities must report storage exceeding 10 pounds. Waste must be neutralized with excess ethanol or tert-butanol, forming non-toxic urea derivatives, prior to disposal via certified hazardous waste handlers .

Properties

IUPAC Name

1,2-dichloro-4-isocyanatobenzene
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InChI

InChI=1S/C7H3Cl2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
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InChI Key

MFUVCHZWGSJKEQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)Cl
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Molecular Formula

C7H3Cl2NO
Record name ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER
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DSSTOX Substance ID

DTXSID9033008
Record name 3,4-Dichlorophenyl isocyanate
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Molecular Weight

188.01 g/mol
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Physical Description

Isocyanic acid, 3,4-dichlorophenyl ester is a white to yellow solid. Used as a chemical intermediate and in organic synthesis. (EPA, 1998), White to yellow solid; [HSDB] White crystalline solid; [MSDSonline]
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Boiling Point

244 °F at 18 mmHg (EPA, 1998), BP: 113 at 9.75 mm Hg
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Vapor Pressure

VP: 5.6X10-1 mm Hg at 43 °C, 8.0X10-2 mm Hg at 25 °C (extrapolated)
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Color/Form

White to yellow crystals

CAS No.

102-36-3
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Melting Point

113 °F (EPA, 1998), 43 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4-Dichlorophenyl isocyanate

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